molecular formula C17H18N2O6S B15015123 Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate

Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate

Cat. No.: B15015123
M. Wt: 378.4 g/mol
InChI Key: IMNQLUCPYHAYAH-UHFFFAOYSA-N
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Description

Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl ester group, a sulfonamide linkage, and aromatic rings with nitro and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-methylbenzenamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine to form N-(3-methylphenyl)-4-nitrobenzenesulfonamide.

    Esterification: The sulfonamide intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Reduction: Ethyl 2-[N-(3-methylphenyl)4-aminobenzenesulfonamido]acetate.

    Hydrolysis: 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity. This inhibition can disrupt essential metabolic pathways in bacteria, leading to their death.

Comparison with Similar Compounds

Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the ester and nitro groups.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic, with a different substitution pattern on the aromatic ring.

    Ethyl 2-[N-(phenyl)4-nitrobenzenesulfonamido]acetate: Similar structure but without the methyl group on the aromatic ring, which can affect its reactivity and biological activity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-(3-methyl-N-(4-nitrophenyl)sulfonylanilino)acetate

InChI

InChI=1S/C17H18N2O6S/c1-3-25-17(20)12-18(15-6-4-5-13(2)11-15)26(23,24)16-9-7-14(8-10-16)19(21)22/h4-11H,3,12H2,1-2H3

InChI Key

IMNQLUCPYHAYAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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